(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecule contains a pyridine ring, a furan ring, and a phenyl ring, all of which are aromatic. The presence of nitrogen in the pyridine ring and oxygen in the furan ring can have significant effects on the electronic properties of the molecule. The sulfonamide group can act as a hydrogen bond donor and acceptor, which can influence the compound’s solubility and binding interactions .Chemical Reactions Analysis
As an aromatic compound with heteroatoms (nitrogen and oxygen), this molecule could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could enhance water solubility, while the aromatic rings could increase lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
- A study focused on synthesizing new derivatives of azole, pyrimidine, pyran, and benzo/naphtho(b)furan, incorporating a thiazolo(3,2-a)benzimidazole moiety, highlights the chemical versatility of compounds related to (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide (Farag et al., 2011).
Antiprotozoal Agents
- Research involving the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds similar to this compound, demonstrated potential as antiprotozoal agents (Ismail et al., 2004).
Agricultural Bioactivity
- A series of new polysubstituted pyridine derivatives, including compounds similar to the one , showed fungicidal and herbicidal activities, indicating potential use in agriculture (Zheng & Su, 2005).
Photophysical Properties and Drug Delivery
- The photophysical properties of thieno[3,2-b]pyridine derivatives, including those similar to this compound, were studied for potential antitumor applications and drug delivery systems (Carvalho et al., 2013).
Antimicrobial Screening
- Novel 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, which are structurally related to the compound , exhibited antimicrobial activity, suggesting potential in treating bacterial and fungal infections (Patel & Shaikh, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,11-9-15-4-2-1-3-5-15)20-13-16-6-7-18(19-12-16)17-8-10-23-14-17/h1-12,14,20H,13H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBFOLVRTGMNSA-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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